molecular formula C25H22N4OS B3629963 1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline

1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline

Cat. No.: B3629963
M. Wt: 426.5 g/mol
InChI Key: FIJFVRABDJLMOR-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of medicinal properties . They are known to exhibit antifungal , antimicrobial , and anticancer activities . The compound you’re asking about seems to be a derivative of 1,2,4-triazole, with additional benzyl and phenyl groups attached.


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of a 1,2,4-triazole-thiol in alkaline conditions, followed by a reduction of the carbonyl group to the corresponding secondary alcohol .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic techniques like IR, 1D and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve alkylation and reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by techniques like IR and NMR spectroscopy .

Mechanism of Action

While the exact mechanism of action for this specific compound is not known, similar compounds have been reported to exhibit their medicinal properties through various mechanisms, such as protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and properties. Some compounds may exhibit cytotoxic effects, while others may have minimal impact on normal cells .

Future Directions

The future research directions for similar compounds often involve further exploration of their medicinal properties, as well as the development of more effective and potent derivatives .

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c30-24(28-16-15-20-11-7-8-14-22(20)28)18-31-25-27-26-23(17-19-9-3-1-4-10-19)29(25)21-12-5-2-6-13-21/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJFVRABDJLMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline
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1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline
Reactant of Route 3
1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline
Reactant of Route 4
1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline
Reactant of Route 5
1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline
Reactant of Route 6
Reactant of Route 6
1-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline

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